Ácido 3-fenil-1-p-tolilo-1H-pirazol-5-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

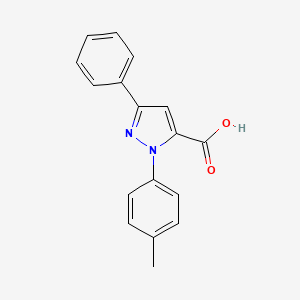

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with phenyl and p-tolyl groups

Aplicaciones Científicas De Investigación

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic divisions like antipsychotic, anti-inflammatory, and anti-obesity drugs .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antiviral, and antitumor activities .

Result of Action

Pyrazole derivatives are known to have a broad range of pharmacological properties, including antiviral, anti-inflammatory, and antitumor activities .

Análisis Bioquímico

Biochemical Properties

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response. The compound acts as an inhibitor, binding to the active sites of these enzymes and preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid interacts with various proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain . Furthermore, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid affects gene expression by modulating the activity of transcription factors involved in inflammatory responses.

Molecular Mechanism

At the molecular level, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of COX enzymes, inhibiting their catalytic activity and preventing the formation of prostaglandins . This inhibition is achieved through competitive binding, where 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid competes with arachidonic acid for the active site of the enzyme. Additionally, the compound may influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression .

Dosage Effects in Animal Models

The effects of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways, primarily those related to inflammation and pain. The compound interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid may influence metabolic flux by modulating the activity of key enzymes involved in these pathways.

Transport and Distribution

Within cells and tissues, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property is crucial for its effectiveness in targeting specific tissues and exerting its biochemical effects.

Subcellular Localization

The subcellular localization of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is primarily within the cytoplasm, where it interacts with enzymes and other biomolecules. The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Additionally, post-translational modifications may direct the compound to specific cellular compartments, enhancing its effectiveness.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of hydrazines with 1,3-diketones or β-keto esters. One common method is the reaction of phenylhydrazine with p-tolylacetic acid in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as transition metals or acidic resins may be employed to facilitate the reaction and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-3-carbethoxypyrazolone: Similar in structure but with different substituents on the pyrazole ring.

5-Chloro-3-phenyl-1H-indole derivatives: Share a similar aromatic structure but differ in the heterocyclic ring system.

Uniqueness

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and p-tolyl groups on the pyrazole ring makes it a versatile scaffold for further functionalization and application in various fields .

Actividad Biológica

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H16N2O2, with a molecular weight of approximately 284.31 g/mol. Its structure includes a pyrazole ring substituted with phenyl and tolyl groups, contributing to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, a study reported IC50 values in the low micromolar range for related pyrazole derivatives against HeLa and MCF-7 cells, suggesting strong antiproliferative effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This mechanism is crucial for developing treatments for inflammatory diseases . A notable study demonstrated that similar pyrazole derivatives reduced microglial activation in animal models of neuroinflammation, indicating potential applications in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid are multifaceted:

- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

- Cytokine Modulation : By modulating cytokine release, the compound can potentially alter inflammatory pathways, providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid was found to significantly reduce cell viability in HeLa cells with an IC50 value of approximately 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Effects

A research team investigated the anti-inflammatory effects of several pyrazole derivatives in an animal model of acute inflammation. The results showed that treatment with 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid led to a significant decrease in serum levels of TNF-alpha and IL-6 compared to control groups, indicating its effectiveness in reducing inflammation .

Comparative Analysis with Related Compounds

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-Phenyl-1-P-tolyl-pyrazole | High (IC50 ~10 µM) | Moderate | Limited |

| Methyl 3-amino-pyrazole | Moderate | High | Moderate |

| 4-amino-pyrazole | Low | High | Low |

Propiedades

IUPAC Name |

2-(4-methylphenyl)-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-16(17(20)21)11-15(18-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYRFIKVWFWVPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.